molecular formula C10H8O3 B1234831 4H-chromene-2-carboxylic acid CAS No. 67283-74-3

4H-chromene-2-carboxylic acid

Cat. No.: B1234831
CAS No.: 67283-74-3
M. Wt: 176.17 g/mol
InChI Key: VEKQSHDKCBTWRO-UHFFFAOYSA-N
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Description

4H-Chromene-2-carboxylic acid is a versatile chemical building block, or synthon, of significant interest in medicinal chemistry and drug discovery programs. Its core structure, the 4H-chromen-4-one (chromone) nucleus, is a privileged scaffold in the design of novel bioactive molecules . This compound serves as a key precursor for the development of multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases such as Alzheimer's and Parkinson's . Researchers utilize it to create chromone-2-carboxamide derivatives that act as potent and selective ligands for adenosine receptors (particularly A3), which are therapeutic targets for inflammatory diseases, neurodegenerative conditions, asthma, and cardiac ischemia . The synthetic utility of this compound is well-documented. It can be efficiently synthesized and further functionalized, for example, via amide coupling, to generate diverse libraries for structure-activity relationship (SAR) studies . Its reactivity also allows for unexpected conversions into novel heterocyclic systems, such as benzothiazolyl-chromenones and spirobenzothiazine-chromenediones, expanding the chemical space available for screening . Modern, optimized synthetic routes employ microwave-assisted techniques to achieve high yields and purity, streamlining the hit-to-lead optimization process . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,6H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKQSHDKCBTWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(OC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60986477
Record name 4H-1-Benzopyran-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60986477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67283-74-3
Record name 4H-1-Benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67283-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzopyran-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067283743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Condensation and Cyclization

The one-pot synthesis of 4H-chromene-2-carboxylic acid derivatives leverages condensation between substituted acetophenones and diethyl oxalate under basic conditions. For example, ethyl 4-oxo-4H-chromene-2-carboxylate (19a) was synthesized from 2-fluoroacetophenone and diethyl oxalate in dichloromethane (DCM) with lithium hydroxide, followed by cyclization and hydrolysis . This method achieved yields of 73% for derivatives like ethyl 8-methoxy-4-oxo-4H-chromene-2-carboxylate (31) .

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity.

  • Base strength : Lithium hydroxide outperforms weaker bases in deprotonating intermediates.

  • Temperature : Room temperature (20–25°C) minimizes side reactions while ensuring complete cyclization .

Substituent compatibility is broad, with electron-withdrawing groups (e.g., Cl, F) at the 6- or 8-positions improving yields by stabilizing reactive intermediates .

Ester Hydrolysis of Chromene-2-Carboxylates

Hydrolysis of ester precursors is a widely adopted route to 4H-chromene-2-carboxylic acids. A study by Tummanapalli et al. demonstrated the conversion of ethyl chromene-2-carboxylates to carboxylic acids using K₂CO₃ in a THF/EtOH/H₂O mixture (Scheme 1) . For instance, compound 74 (PSB-18251) was obtained in >80% yield after 12–24 hours at 60°C .

Optimization insights :

  • Base concentration : Excess K₂CO₃ (2–3 equiv.) ensures complete ester cleavage.

  • Solvent ratio : A 1:1:1 THF/EtOH/H₂O mixture balances solubility and reactivity.

  • Workup : Acidification to pH 1–2 precipitates the product, simplifying purification .

This method is compatible with diverse substituents, including halogenated and alkoxy groups, without requiring chromatographic purification .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of chromone-2-carboxylic acids. A 2019 study achieved an 87% yield of 6-bromochromone-2-carboxylic acid (3 ) by optimizing:

  • Base : NaOH (2.5 equiv.) in DMF.

  • Temperature : 150°C for 20 minutes.

  • Solvent : Dimethylformamide (DMF) enhanced microwave absorption .

Advantages over conventional methods :

  • Time reduction : Reactions complete in minutes vs. hours.

  • Yield improvement : Higher purity (≥95%) due to reduced side reactions.

  • Scalability : Gram-scale synthesis is feasible without compromising efficiency .

Two-Step Synthesis via Michael Addition

A two-step protocol starting from o-cresol and dimethyl acetylenedicarboxylate involves:

  • Michael addition : Lithium hydroxide mediates the reaction in DCM at 20°C for 2 hours.

  • Cyclization and hydrolysis : THF/H₂O with LiOH·H₂O at 20°C for 18 hours, yielding 8-methyl-4-oxo-4H-chromene-2-carboxylic acid (32% yield) .

Limitations :

  • Moderate yields due to competing side reactions during cyclization.

  • Acid-sensitive substrates require careful pH control during workup .

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeKey ConditionsAdvantagesLimitations
One-Pot Condensation 73–872–18 hLiOH, DCM/THF, 20°CBroad substituent toleranceRequires chromatographic purification
Ester Hydrolysis >8012–24 hK₂CO₃, THF/EtOH/H₂O, 60°CHigh purity without chromatographyLong reaction times
Microwave-Assisted 8720 minNaOH, DMF, 150°CRapid, scalableLimited solvent options
Two-Step Synthesis 3220 hLiOH·H₂O, DCM/THF, 20°CSimple starting materialsLow yield, pH sensitivity

Chemical Reactions Analysis

Types of Reactions: 4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyrans, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Structural Derivatives of 4H-Chromene-2-Carboxylic Acid

Substituent Effects on Physicochemical Properties

Modifications at the 4-oxo position and aromatic ring substituents alter melting points, solubility, and reactivity. For example:

Compound Name Substituents Melting Point (°C) Yield (%) Biological Activity Reference
7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid 7,8-dimethyl 259–261 93 Carbonyl reductase inhibition
5,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid 5,7-dimethyl 264–266 97 Antimicrobial activity
5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid 5-hydroxy N/A 95 Antioxidant properties
8-Propyl-4-oxo-4H-chromene-2-carboxylic acid 8-propyl 167 N/A Cytotoxic activity

Key Observations :

  • Methyl groups at positions 5 and 7 enhance thermal stability (higher melting points) compared to 7,8-dimethyl derivatives .
  • Hydroxy and alkyl substituents (e.g., propyl) improve solubility and biological targeting, such as cytotoxicity against cancer cells .
Heterocyclic Analogues

Replacement of the oxygen atom in the chromene ring with sulfur generates 4H-thieno[3,2-c]chromene-2-carboxylic acid, which exhibits anti-inflammatory and anticancer properties via modulation of NF-κB and MAPK pathways .

Antitumor Activity
  • This compound esters (e.g., renieramycin M derivatives) demonstrate potent antitumor activity. For instance, esterification with saframycin A analogues enhances potency, with some derivatives showing single-digit picomolar activity against sarcoma cell lines .
  • Quinoline-2-carboxylic acid amides, though structurally distinct, serve as benchmarks in SAR studies, exhibiting 100-fold higher potency than trabectedin (Et-743) in sarcoma models .
Enzyme Inhibition
  • 4-Oxo-4H-chromene-2-carboxamide derivatives (e.g., compound 5a) inhibit carbonic anhydrase isoforms, with IC₅₀ values in the nanomolar range .
  • 2-Amino-4H-chromene-3-carboxylates synthesized via microwave-assisted methods show dual activity as NF-κB inhibitors and apoptosis enhancers .

Biological Activity

4H-chromene-2-carboxylic acid, a member of the chromene family, exhibits a diverse range of biological activities that make it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, synthesis methods, and potential therapeutic applications.

This compound is characterized by its chromene structure, which consists of a benzopyran moiety. The synthesis of this compound typically involves cyclization reactions from appropriate precursors. For example, one effective synthetic route utilizes microwave-assisted reactions to improve yield and efficiency .

Table 1: Synthesis Yield of this compound Derivatives

CompoundYield (%)Reaction Conditions
6-Bromochromone-2-carboxylic acid87%Microwave-assisted synthesis
4-Oxo-4H-chromene-2-carboxylic acid54%Conventional synthesis
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid81%Optimized conditions

Biological Activities

The biological activities of this compound and its derivatives include:

1. Anticancer Activity
Research has demonstrated that compounds containing the chromene scaffold exhibit significant anticancer properties. They induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest . Specific derivatives have shown efficacy against various cancer types by targeting tubulin polymerization.

2. Antioxidant Properties
Studies have indicated that 4H-chromene derivatives possess antioxidant activity, which is crucial for combating oxidative stress in cells. For instance, N-alkyl amides derived from 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid exhibited notable antioxidant effects .

3. Antimicrobial Effects
The antimicrobial activity of these compounds has also been documented. They demonstrate effectiveness against a range of pathogens, making them potential candidates for developing new antimicrobial agents .

4. Neuroprotective Effects
As multitarget-directed ligands, some derivatives inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases like Alzheimer's . This dual inhibition suggests their potential in treating complex neurodegenerative conditions.

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition: Compounds like 6-bromo-8-(4-[3H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid have been identified as potent inhibitors of G protein-coupled receptors (GPCRs), which play vital roles in cellular signaling .
  • Cell Signaling Modulation: These compounds can modulate pathways involved in cell survival and apoptosis, impacting gene expression and cellular metabolism .

Case Studies

Several studies have highlighted the efficacy of 4H-chromene derivatives in various biological contexts:

  • Anticancer Study: A study demonstrated that specific analogs led to significant reductions in tumor growth in xenograft models by inducing apoptosis through caspase pathways .
  • Neuroprotective Study: Research focusing on multitarget ligands showed that these compounds could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease .
  • Antioxidant Study: A series of experiments indicated that certain derivatives significantly reduced oxidative stress markers in vitro, suggesting their potential use as dietary antioxidants .

Q & A

Q. What are the most reliable synthetic routes for 4H-chromene-2-carboxylic acid, and how do reaction conditions influence yield?

A Bi(OTf)₃-catalyzed tandem reaction between naphthols and β,γ-unsaturated α-ketoesters is a robust method, achieving moderate-to-high yields (45–85%) under mild conditions (60–80°C, 6–12 hours) . Alternative approaches include oxidative methods using NaIO₄ in aqueous media, though yields vary depending on substituent stability (e.g., electron-withdrawing groups improve reactivity) . Optimization of solvent polarity (e.g., DCM vs. THF) and stoichiometric ratios (1:1.2 for naphthol:ketoester) is critical to minimize side products like dimerized intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm regioselectivity (e.g., chromene ring proton signals at δ 6.5–7.5 ppm) and carboxylate group presence (δ ~170 ppm in ¹³C) .
  • IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1680–1720 cm⁻¹, while chromene C-O-C bands are visible at ~1250 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, particularly for halogenated derivatives .

Q. What biological activities have been reported for this compound derivatives?

Derivatives exhibit antimicrobial (MIC: 2–16 µg/mL against S. aureus), anti-inflammatory (IC₅₀: 10–50 µM in COX-2 inhibition), and anticancer activity (e.g., IC₅₀: 0.5–5 µM against sarcoma cell lines) . Bioactivity correlates with substituent electronegativity; chloro- and nitro-groups enhance membrane penetration .

Q. How can purification challenges be addressed for polar this compound derivatives?

Use silica gel column chromatography with gradient elution (hexane:EtOAc, 7:3 to 1:1) to separate polar carboxylates from non-polar byproducts . For highly acidic derivatives, recrystallization in ethanol/water (1:3) improves purity (>95%) .

Advanced Research Questions

Q. How can structural modifications enhance the pharmacokinetic properties of this compound derivatives?

  • Esterification : Methyl/ethyl esters improve lipophilicity (logP +0.5–1.2), enhancing blood-brain barrier penetration .
  • Amide Conjugation : Saframycin A-4H-chromene hybrids show 100-fold potency increases in anticancer assays (picomolar IC₅₀) via DNA intercalation .
  • Halogenation : 4-Chlorophenyl substituents reduce metabolic degradation (t₁/₂ increase from 2.5 to 6.7 hours in hepatic microsomes) .

Q. What strategies resolve contradictions in reported biological data for similar derivatives?

  • Dose-Response Reproducibility : Validate assays using multiple cell lines (e.g., HT-29 vs. MCF-7) to distinguish compound-specific vs. cell-type effects .
  • Meta-Analysis : Cross-reference cytotoxicity data with structural fingerprints (e.g., Hammett σ values) to identify electronic effects overshadowing steric contributions .

Q. How can computational methods guide the design of this compound-based inhibitors?

  • Molecular Docking : Predict binding affinities to targets like COX-2 (Glide scores ≤ −8.5 kcal/mol correlate with experimental IC₅₀) .
  • QSAR Models : Use 3D descriptors (e.g., polar surface area, H-bond donors) to optimize bioavailability; derivatives with PSA < 90 Ų show >50% oral absorption .

Q. What are the key considerations for scaling up synthesis while maintaining stereochemical integrity?

  • Catalyst Loading : Reduce Bi(OTf)₃ from 10 mol% to 5 mol% in large batches to avoid metal contamination without compromising yield (≤10% drop) .
  • Flow Chemistry : Continuous reactors minimize exothermic side reactions (e.g., ketoester decomposition) and improve reproducibility (RSD < 5%) .

Q. How can researchers address discrepancies in toxicity profiles across studies?

  • Metabolite Screening : Identify hepatotoxic intermediates (e.g., quinone metabolites) via LC-MS/MS in microsomal assays .
  • Species-Specific Toxicity : Compare murine vs. human CYP450 isoforms to extrapolate in vivo risks .

Methodological Best Practices

Q. What ethical and reporting standards should guide research on this compound?

  • Data Transparency : Include raw spectral data (NMR, IR) in appendices to support reproducibility .
  • Hazard Compliance : Adhere to GHS Category 4 protocols for dermal/oral toxicity (e.g., PPE: gloves, fume hoods) .
  • Citation Integrity : Use standardized formats (e.g., ACS Style) for referencing synthetic protocols and bioassay data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4H-chromene-2-carboxylic acid
Reactant of Route 2
4H-chromene-2-carboxylic acid

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